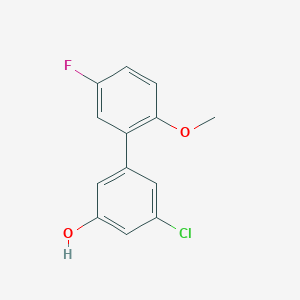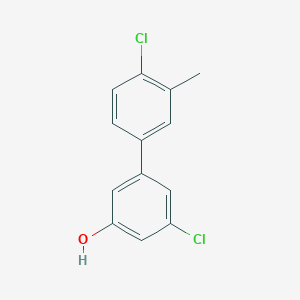
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% (2C5CMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol. 2C5CMPP is a white crystalline solid that is soluble in organic solvents such as acetone, ethanol, and methanol. This compound has a melting point of 140-142 °C and a boiling point of 250 °C.
Scientific Research Applications
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 3-chloro-4-phenyl-2-propanol and 4-chloro-2-methyl-1-phenyl-1-ethanol. It has also been used as a catalyst for the synthesis of polymers and other materials, such as polyacrylamide and polyacrylic acid. Additionally, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methyl-1-phenyl-1-ethanol and 2-chloro-5-methoxyphenol.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450. This enzyme is involved in the metabolism of many drugs, and its inhibition can lead to an increase in the bioavailability of certain drugs. Additionally, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain proteins, such as the cytochrome c oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, which can lead to an increase in the bioavailability of certain drugs. Additionally, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain proteins, such as the cytochrome c oxidase.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 140-142 °C and a boiling point of 250 °C. Additionally, it is soluble in organic solvents such as acetone, ethanol, and methanol, making it easy to handle in the laboratory. However, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% is relatively expensive, and its mechanism of action is not fully understood, so it should be used with caution in laboratory experiments.
Future Directions
There are several potential future directions for the use of 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95%. It could be used to study the mechanism of action of other compounds, such as drugs or other synthetic compounds. Additionally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs or other synthetic compounds. Additionally, it could be used to develop new synthetic compounds with specific biochemical and physiological effects. Finally, it could be used to develop new methods for the synthesis of other compounds, such as polymers or other materials.
Synthesis Methods
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-2-methylphenol and 2-chlorobenzoyl chloride in the presence of a base. This reaction is typically carried out at a temperature of 80-90 °C in an inert atmosphere such as nitrogen or argon. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
2-chloro-5-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRHVVWLEJHENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686007 |
Source


|
| Record name | 4,4'-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-2-methylphenyl)phenol | |
CAS RN |
1261943-13-8 |
Source


|
| Record name | 4,4'-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














